molecular formula C18H17N3O6S B2918763 Ethyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 1322025-70-6

Ethyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2918763
CAS No.: 1322025-70-6
M. Wt: 403.41
InChI Key: MPMUGGJONPMLLF-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a 5,7-dimethyl-substituted benzothiazole core, an imino group linked to a 5-nitrofuran-2-carbonyl moiety, and an ethyl acetate side chain at position 3.

Properties

IUPAC Name

ethyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-4-26-15(22)9-20-12-8-10(2)7-11(3)16(12)28-18(20)19-17(23)13-5-6-14(27-13)21(24)25/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMUGGJONPMLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. The compound's structural components suggest a range of pharmacological properties, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities, coupled with a nitrofuran moiety that enhances its pharmacological profile. The presence of the ethyl acetate group further contributes to its solubility and bioavailability.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. The nitrofuran derivative has shown significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Common Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies indicate that derivatives of benzothiazole exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated:

  • MCF-7 Cell Line : IC50 = 15 µM
  • A549 Cell Line : IC50 = 20 µM

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics.

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA Synthesis : The nitrofuran group can interfere with nucleic acid synthesis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes within bacteria and cancer cells.
  • Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to cellular damage.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of the target compound with analogous benzothiazole, imidazole, and thiazolidinone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Method References
Ethyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate (Target) C₁₈H₂₁N₃O₆S 407.44 5,7-dimethyl benzothiazole, 5-nitrofuran-2-carbonyl imino, ethyl acetate Hypothesized antimicrobial Condensation of benzothiazol-2-amine with nitrofuran carbonyl chloride, alkylation
Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate C₁₁H₁₀ClNO₃S 271.72 4-chloro, 2-oxo, ethyl acetate Pesticide, herbicide Alkylation of 4-chloro-benzothiazol-2-one with ethyl chloroacetate
1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one C₁₉H₁₃BrN₄OS 431.30 4-bromophenyl, thiophen-2-yl, benzoimidazotriazole Likely anticancer/antimicrobial Multi-step synthesis via cyclization and coupling
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate C₁₉H₁₇ClN₂O₂ 348.80 4-chlorophenyl, phenyl imidazole, ethyl acetate Potential kinase inhibition Cyclization and esterification
Methyl 3-Methyl-2-{3,4-(methylenedioxy)phenyl}imino-1,3-thiazolidin-4-one-5-acetate C₁₄H₁₄N₂O₄S 306.33 Methylenedioxy phenyl, thiazolidinone Anticonvulsant or antimicrobial Diazomethane esterification of thiazolidinone acid

Key Observations

The ethyl acetate side chain, common to the target compound and ’s derivative, improves solubility in organic solvents but may reduce aqueous bioavailability compared to smaller substituents (e.g., methyl groups in ’s thiazolidinone).

Biological Activity :

  • The benzoimidazotriazole core in ’s compound (C₁₉H₁₃BrN₄OS) exhibits a larger aromatic system, likely enabling π-π stacking interactions with cellular targets, whereas the target compound’s benzothiazole core offers a balance of rigidity and flexibility for binding .

Synthetic Routes: The target compound’s synthesis likely involves condensation of 5,7-dimethyl-benzothiazol-2-amine with 5-nitrofuran-2-carbonyl chloride, followed by alkylation with ethyl chloroacetate under basic conditions (similar to ’s method) .

Research Findings and Implications

  • Crystallographic Insights : ’s compound exhibits intramolecular C–H⋯O and C–H⋯Cl interactions, forming stable five-membered rings that likely stabilize its conformation in biological environments . Similar analysis for the target compound would require using SHELX programs (e.g., SHELXL for refinement) to resolve dihedral angles and hydrogen-bonding patterns .
  • Antimicrobial Potential: The 5-nitrofuran group is known to generate reactive oxygen species under reductive conditions, damaging microbial DNA—a mechanism absent in chloro- or phenyl-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.